5-METHYL-2-(METHYLSULFANYL)-N-PHENYL-7-[4-(TRIFLUOROMETHYL)PHENYL]-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE
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Overview
Description
5-METHYL-2-(METHYLSULFANYL)-N-PHENYL-7-[4-(TRIFLUOROMETHYL)PHENYL]-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE is a complex organic compound belonging to the class of trifluoromethylbenzenes . This compound is characterized by its unique structure, which includes a triazolo[1,5-a]pyrimidine core, making it a subject of interest in various fields of scientific research.
Mechanism of Action
Target of Action
The primary target of the compound 5-methyl-2-(methylsulfanyl)-N-phenyl-7-(4-(trifluoromethyl)phenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle and is an appealing target for cancer treatment .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition results in a significant alteration in cell cycle progression, leading to the induction of apoptosis within cells . The compound fits well into the CDK2 active site through essential hydrogen bonding with Leu83 .
Biochemical Pathways
The compound affects the biochemical pathway involving CDK2, a key component for cell proliferation . By inhibiting CDK2, the compound disrupts the normal cell cycle progression, leading to the induction of apoptosis .
Pharmacokinetics
These properties help predict the structure requirement for the observed antitumor activity .
Result of Action
The result of the action of 5-methyl-2-(methylsulfanyl)-N-phenyl-7-(4-(trifluoromethyl)phenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is the significant inhibition of the growth of examined cell lines . Most notably, it has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines .
Preparation Methods
The synthesis of 5-METHYL-2-(METHYLSULFANYL)-N-PHENYL-7-[4-(TRIFLUOROMETHYL)PHENYL]-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE can be achieved through several synthetic routes. One common method involves the annulation of the pyrimidine moiety to the triazole ring . This process typically requires specific reaction conditions, including the use of catalysts and controlled temperatures. Industrial production methods may involve microwave-mediated, catalyst-free synthesis, which has been shown to be efficient and eco-friendly .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include enaminonitriles and benzohydrazides . The major products formed from these reactions depend on the specific conditions and reagents used. For example, microwave irradiation can lead to high yields of the desired product within a short reaction time .
Scientific Research Applications
5-METHYL-2-(METHYLSULFANYL)-N-PHENYL-7-[4-(TRIFLUOROMETHYL)PHENYL]-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE has numerous applications in scientific research. It is used in medicinal chemistry for the development of novel CDK2 inhibitors, which are potential anticancer agents . Additionally, this compound has applications in the treatment of cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders . Its unique structure also makes it valuable in material sciences for the development of new materials with specific properties .
Comparison with Similar Compounds
Compared to other similar compounds, 5-METHYL-2-(METHYLSULFANYL)-N-PHENYL-7-[4-(TRIFLUOROMETHYL)PHENYL]-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE stands out due to its unique structure and potent biological activities. Similar compounds include pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives, which also exhibit significant cytotoxic activities against various cancer cell lines . the specific combination of functional groups in this compound provides it with distinct properties and applications.
Biological Activity
The compound 5-Methyl-2-(methylsulfanyl)-N-phenyl-7-[4-(trifluoromethyl)phenyl]-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a member of the triazole family known for its diverse biological activities. This article explores its biological potential, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by triazole and pyrimidine rings with various substituents that enhance its biological activity. The presence of a trifluoromethyl group and a methylsulfanyl moiety is particularly noteworthy for influencing its pharmacological properties.
Mechanisms of Biological Activity
Research indicates that compounds in the triazole class exhibit a broad spectrum of biological activities, including:
- Anticancer Activity : Triazoles have been shown to inhibit tumor growth by affecting microtubule dynamics. For instance, they can stabilize microtubules and prevent their collapse in the presence of hyperphosphorylated tau proteins, which is significant in neurodegenerative diseases .
- Antimicrobial Properties : The triazole ring is known to interact with various biological targets, making it effective against certain bacterial and fungal strains. Its mechanism often involves disrupting cell membrane integrity or inhibiting essential metabolic pathways.
Structure-Activity Relationship (SAR)
The SAR studies have demonstrated that modifications to the triazole and pyrimidine cores significantly influence the compound's efficacy. For example:
- Substituent Variations : The introduction of electron-withdrawing groups (like trifluoromethyl) enhances activity by increasing lipophilicity and improving binding affinity to target proteins.
- Positioning of Functional Groups : The placement of methylsulfanyl groups has been linked to improved solubility and bioavailability, which are critical for therapeutic effectiveness .
Case Studies
Several studies have highlighted the biological activity of similar compounds within the triazole class:
- Cytotoxicity Against Cancer Cells :
- Microtubule Stabilization :
- Antimicrobial Activity :
Table 1: Biological Activities of Triazole Derivatives
Properties
IUPAC Name |
5-methyl-2-methylsulfanyl-N-phenyl-7-[4-(trifluoromethyl)phenyl]-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F3N5OS/c1-12-16(18(30)26-15-6-4-3-5-7-15)17(29-19(25-12)27-20(28-29)31-2)13-8-10-14(11-9-13)21(22,23)24/h3-11,17H,1-2H3,(H,26,30)(H,25,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCFFHJBCQZGSLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC(=N2)SC)N1)C3=CC=C(C=C3)C(F)(F)F)C(=O)NC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F3N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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